molecular formula C3H2BrClN2O2S B3318485 4-bromo-1H-imidazole-5-sulfonyl chloride CAS No. 99903-04-5

4-bromo-1H-imidazole-5-sulfonyl chloride

Cat. No.: B3318485
CAS No.: 99903-04-5
M. Wt: 245.48 g/mol
InChI Key: UEQKJPPYEUGWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H2BrClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 4-bromo-1H-imidazole-5-sulfonyl chloride . For example, the compound’s reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of imidazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl chloride source. The process is carried out under controlled temperatures to ensure the desired substitution at the 4 and 5 positions of the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-imidazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-bromo-1H-imidazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-imidazole-5-sulfonyl chloride
  • 4-fluoro-1H-imidazole-5-sulfonyl chloride
  • 4-iodo-1H-imidazole-5-sulfonyl chloride

Uniqueness

4-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

4-bromo-1H-imidazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQKJPPYEUGWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275510
Record name 5-Bromo-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99903-04-5
Record name 5-Bromo-1H-imidazole-4-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99903-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-imidazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-imidazole-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-bromo-1H-imidazole-5-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-bromo-1H-imidazole-5-sulfonyl chloride
Reactant of Route 4
4-bromo-1H-imidazole-5-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-bromo-1H-imidazole-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-1H-imidazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.